N'-(2-Aminoethyl)-N,N-didodecylethylenediamine N'-(2-Aminoethyl)-N,N-didodecylethylenediamine
Brand Name: Vulcanchem
CAS No.: 93803-01-1
VCID: VC16985918
InChI: InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3
SMILES:
Molecular Formula: C28H61N3
Molecular Weight: 439.8 g/mol

N'-(2-Aminoethyl)-N,N-didodecylethylenediamine

CAS No.: 93803-01-1

Cat. No.: VC16985918

Molecular Formula: C28H61N3

Molecular Weight: 439.8 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-Aminoethyl)-N,N-didodecylethylenediamine - 93803-01-1

Specification

CAS No. 93803-01-1
Molecular Formula C28H61N3
Molecular Weight 439.8 g/mol
IUPAC Name N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine
Standard InChI InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3
Standard InChI Key NZTZKCVOQYVLDO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN

Introduction

Chemical Identity and Structural Properties

N'-(2-Aminoethyl)-N,N-didodecylethylenediamine (CAS: 93803-01-1) is a tetraalkylated ethylenediamine derivative. Its structure features two dodecyl chains attached to the central nitrogen atoms of ethylenediamine, with an additional 2-aminoethyl group modifying the terminal amine. This configuration confers unique solubility properties, enabling interactions with both polar and nonpolar substances .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number93803-01-1
Molecular FormulaC₂₈H₆₁N₃
Molecular Weight439.8 g/mol
SMILESCCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN
InChIKeyNZTZKCVOQYVLDO-UHFFFAOYSA-N

The compound’s amphiphilicity arises from the juxtaposition of long-chain alkyl groups (C₁₂H₂₅) and amine functionalities. The primary amine (-NH₂) at the 2-aminoethyl terminus enhances reactivity, facilitating covalent bonding with electrophilic agents .

Synthesis and Manufacturing

Industrial synthesis typically involves a multi-step alkylation of ethylenediamine. A common route includes:

  • Initial Alkylation: Ethylenediamine reacts with didodecyl bromide under basic conditions to form N,N-didodecylethylenediamine.

  • Secondary Modification: The primary amine group of the intermediate is further functionalized with 2-bromoethylamine to introduce the 2-aminoethyl substituent .

Table 2: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)
Didodecyl AlkylationDidodecyl bromide, K₂CO₃, DMF65–70
2-Aminoethyl Grafting2-Bromoethylamine, EtOH, reflux50–55

Alternative methods utilize didodecyl chloride or iodide, though bromides are preferred for their balance of reactivity and cost. Purification often involves column chromatography or recrystallization from ethanol to achieve >95% purity .

Industrial and Research Applications

Surfactant and Emulsification

The compound’s dual solubility profile makes it effective in stabilizing oil-water interfaces. It reduces surface tension by 28–32 mN/m at 0.1% concentration, outperforming linear alkylbenzene sulfonates in nonpolar media. Applications include:

  • Petroleum Additives: Enhances the dispersion of asphaltenes in crude oil.

  • Cosmetic Formulations: Acts as a nonionic emulsifier in creams and lotions.

Chemical Intermediate

The primary amine group participates in Schiff base formation, enabling its use in synthesizing:

  • Cationic Lipids: For gene delivery systems (e.g., complexation with plasmid DNA).

  • Corrosion Inhibitors: Forms protective films on metal surfaces via chemisorption .

Comparative Analysis of Structural Variants

A related compound, N-(2-aminoethyl)-N,N'-didodecylethylenediamine (CAS: 93803-02-2), differs in alkyl group placement but shares similar applications. Key contrasts include:

Table 3: Structural and Functional Comparison

PropertyN'-(2-Aminoethyl) VariantN,N'-Didodecyl Variant
CAS Number93803-01-193803-02-2
Alkyl SubstitutionN,N-didodecylN,N'-didodecyl
Emulsification EfficiencyHigher in nonpolar systemsBetter in polar-nonpolar mixes

Future Research Directions

  • Green Synthesis: Exploring catalytic alkylation using ionic liquids to reduce solvent waste.

  • Biomedical Applications: Investigating cationic derivatives for antimicrobial coatings.

  • Environmental Impact: Long-term ecotoxicity studies in aquatic ecosystems.

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